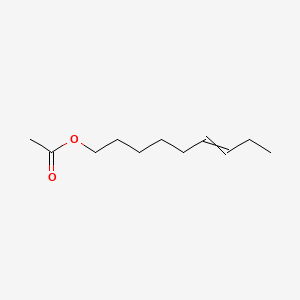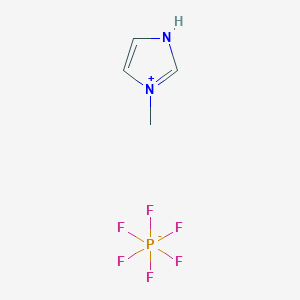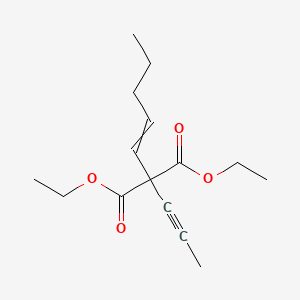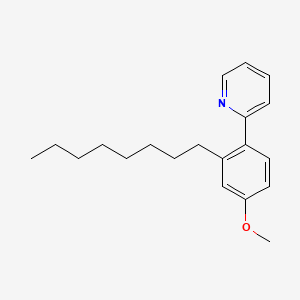![molecular formula C10H16N2 B12519680 3-[1-(Dimethylamino)ethyl]aniline CAS No. 697306-37-9](/img/structure/B12519680.png)
3-[1-(Dimethylamino)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Dimethylamino)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to an ethyl chain, which is further connected to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethylphenol with a methylation reagent to obtain the desired compound . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs the alkylation of aniline using methanol or dimethyl ether as the methylating agents. The reaction is catalyzed by acids, and the process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[1-(Dimethylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Applications De Recherche Scientifique
3-[1-(Dimethylamino)ethyl]aniline has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-[1-(Dimethylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: A tertiary amine with a similar structure but lacks the ethyl chain.
N,N-Diethylaniline: Another tertiary amine with ethyl groups instead of methyl groups.
Aniline: The parent compound without any alkyl substitution.
Uniqueness: 3-[1-(Dimethylamino)ethyl]aniline is unique due to the presence of both the dimethylamino group and the ethyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
697306-37-9 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
3-[1-(dimethylamino)ethyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-8(12(2)3)9-5-4-6-10(11)7-9/h4-8H,11H2,1-3H3 |
Clé InChI |
MYQXPFYHNMTSEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)


![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)

![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)

![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)

